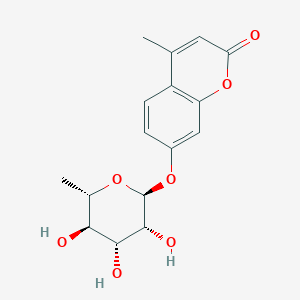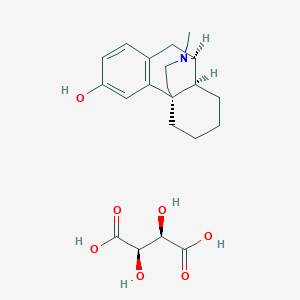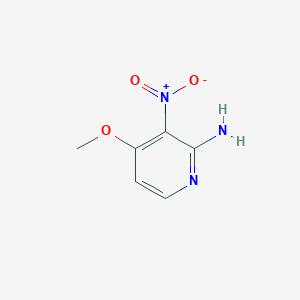
2-Chloro-10-pyrrolidinoacetylphenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-10-pyrrolidinoacetylphenothiazine, also known as CPZ, is a chemical compound that belongs to the phenothiazine class of drugs. It was first synthesized in the 1950s and has since been used extensively in scientific research due to its unique properties. CPZ has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-10-pyrrolidinoacetylphenothiazine is not fully understood, but it is thought to interact with several different proteins in the body. 2-Chloro-10-pyrrolidinoacetylphenothiazine has been shown to block dopamine receptors, which is the basis for its use as an antipsychotic drug. Additionally, 2-Chloro-10-pyrrolidinoacetylphenothiazine has been shown to modulate the activity of ion channels, including calcium and potassium channels, which can affect neurotransmitter release and neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-10-pyrrolidinoacetylphenothiazine has a wide range of biochemical and physiological effects, many of which are still being studied. 2-Chloro-10-pyrrolidinoacetylphenothiazine has been shown to increase the release of acetylcholine, serotonin, and norepinephrine, which can affect mood and behavior. Additionally, 2-Chloro-10-pyrrolidinoacetylphenothiazine has been shown to modulate the activity of ion channels, which can affect the electrical excitability of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-10-pyrrolidinoacetylphenothiazine in lab experiments is its ability to interact with a wide range of biological systems. This makes it a valuable tool for studying various biological processes. Additionally, 2-Chloro-10-pyrrolidinoacetylphenothiazine has been used extensively in scientific research, so there is a large body of literature on its effects and mechanisms of action. However, one limitation of using 2-Chloro-10-pyrrolidinoacetylphenothiazine is that it can have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 2-Chloro-10-pyrrolidinoacetylphenothiazine. One area of interest is its potential use as a treatment for psychiatric disorders. 2-Chloro-10-pyrrolidinoacetylphenothiazine has been shown to have antipsychotic effects, but it also has effects on mood and behavior that could be useful in treating other psychiatric disorders. Additionally, there is interest in developing new compounds that are based on the structure of 2-Chloro-10-pyrrolidinoacetylphenothiazine but have improved selectivity and fewer off-target effects. Finally, there is interest in using 2-Chloro-10-pyrrolidinoacetylphenothiazine as a tool to study the mechanisms of action of other drugs and to investigate the function of ion channels and neurotransmitter systems.
Métodos De Síntesis
The synthesis of 2-Chloro-10-pyrrolidinoacetylphenothiazine involves the reaction of 2-chloroacetophenone with pyrrolidine and thionyl chloride, followed by reaction with phenothiazine. The resulting compound is then purified through recrystallization. This method has been optimized over the years to increase yield and purity.
Aplicaciones Científicas De Investigación
2-Chloro-10-pyrrolidinoacetylphenothiazine has been used in scientific research for several decades due to its ability to interact with a variety of biological systems. It has been used as a tool to study neurotransmitter release, ion channel function, and the effects of various drugs on the nervous system. Additionally, 2-Chloro-10-pyrrolidinoacetylphenothiazine has been used to investigate the mechanisms of action of antipsychotic drugs and to develop new treatments for psychiatric disorders.
Propiedades
Número CAS |
101732-93-8 |
|---|---|
Nombre del producto |
2-Chloro-10-pyrrolidinoacetylphenothiazine |
Fórmula molecular |
C18H17ClN2OS |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
1-(2-chlorophenothiazin-10-yl)-1-(2,5-dihydropyrrol-1-yl)ethanol |
InChI |
InChI=1S/C18H17ClN2OS/c1-18(22,20-10-4-5-11-20)21-14-6-2-3-7-16(14)23-17-9-8-13(19)12-15(17)21/h2-9,12,22H,10-11H2,1H3 |
Clave InChI |
RLYUYMCBFKJMDA-UHFFFAOYSA-N |
SMILES |
CC(N1CC=CC1)(N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)O |
SMILES canónico |
CC(N1CC=CC1)(N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)O |
Sinónimos |
1-(2-chlorophenothiazin-10-yl)-1-(2,5-dihydropyrrol-1-yl)ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



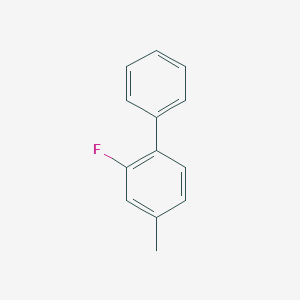
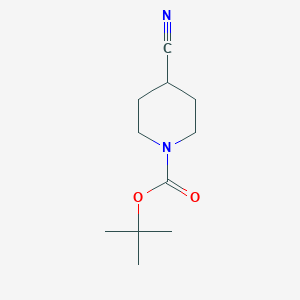
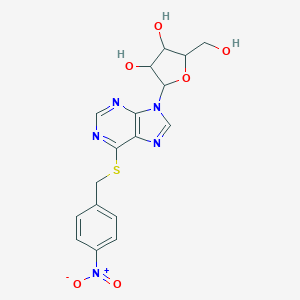
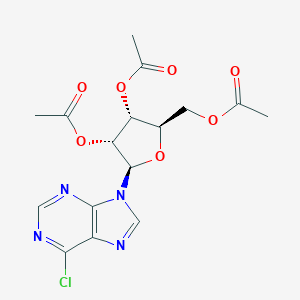
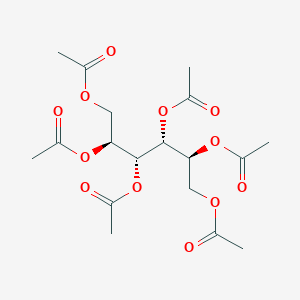
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B19717.png)
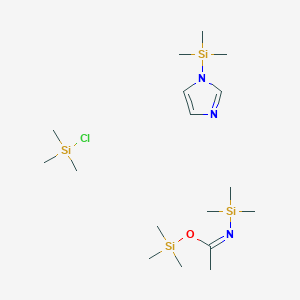
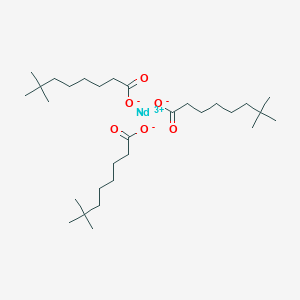
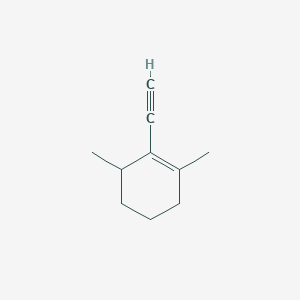
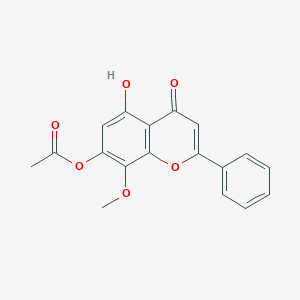
![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)
